molecular formula C11H9ClN2O B14311790 3-[(6-Chloropyridin-2-yl)oxy]aniline CAS No. 111010-48-1

3-[(6-Chloropyridin-2-yl)oxy]aniline

Cat. No.: B14311790
CAS No.: 111010-48-1
M. Wt: 220.65 g/mol
InChI Key: KJEBDZMDQJIVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Chloropyridin-2-yl)oxy]aniline is an organic compound with the molecular formula C11H9ClN2O It is a derivative of aniline, where the aniline group is substituted with a 6-chloropyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloropyridin-2-yl)oxy]aniline typically involves the reaction of 6-chloropyridin-2-ol with aniline in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

6-Chloropyridin-2-ol+AnilineBase, RefluxThis compound\text{6-Chloropyridin-2-ol} + \text{Aniline} \xrightarrow{\text{Base, Reflux}} \text{this compound} 6-Chloropyridin-2-ol+AnilineBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloropyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(6-Chloropyridin-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(6-Chloropyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: This compound has a similar structure but with a propanol group instead of an aniline group.

    6-Chloropyridin-2-ol: The parent compound from which 3-[(6-Chloropyridin-2-yl)oxy]aniline is derived.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

111010-48-1

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(6-chloropyridin-2-yl)oxyaniline

InChI

InChI=1S/C11H9ClN2O/c12-10-5-2-6-11(14-10)15-9-4-1-3-8(13)7-9/h1-7H,13H2

InChI Key

KJEBDZMDQJIVGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.